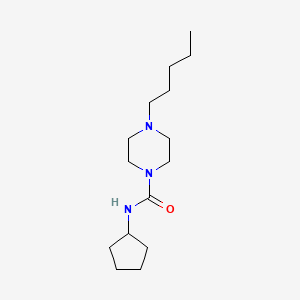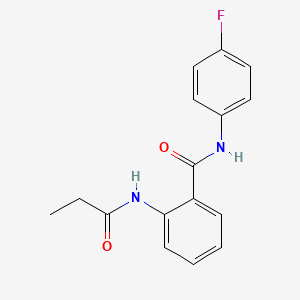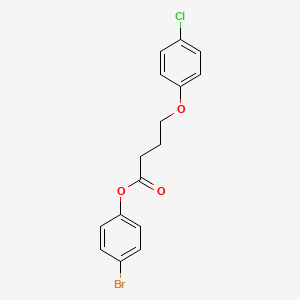![molecular formula C17H18N2O5S B4664714 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4664714.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as NSC745887, is a small molecule compound that has shown promising results in scientific research. It was first synthesized in 2005 by researchers at the National Cancer Institute (NCI) in the United States. Since then, NSC745887 has been studied extensively for its potential applications in cancer treatment and other biomedical fields.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cancer cell survival. Specifically, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have several biochemical and physiological effects. In addition to its inhibition of topoisomerase II, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation. It has also been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its ability to inhibit the growth of various cancer cell lines, making it a potentially useful chemotherapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to optimize its use in clinical settings. Finally, there is a need for additional research on the safety and toxicity of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Aplicaciones Científicas De Investigación
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential applications in cancer treatment, specifically as a chemotherapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c18-25(21,22)14-4-1-12(2-5-14)7-8-19-17(20)13-3-6-15-16(11-13)24-10-9-23-15/h1-6,11H,7-10H2,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDBPXVLKOHMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [(1,3-benzoxazol-2-ylthio)acetyl]carbamate](/img/structure/B4664640.png)
![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4664650.png)

![1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4664660.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4664662.png)
![N-(3,5-dimethylphenyl)-2-[(4-isopropylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4664675.png)
![N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4664680.png)

![methyl 3-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4664694.png)

![2-ethoxy-4-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4664713.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B4664731.png)